molecular formula C17H15NO2S B8743482 2-(3-(phenylthio)propyl)-1H-isoindole-1,3(2H)-dione CAS No. 85053-10-7

2-(3-(phenylthio)propyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8743482
Key on ui cas rn: 85053-10-7
M. Wt: 297.4 g/mol
InChI Key: BYUIXCDIRNBWLK-UHFFFAOYSA-N
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Patent
US04933369

Procedure details

Diethyl azodicarboxylate (14 ml, 89 mmol) was added over 3 minutes to a stirred solution of 3-phenylthiopropanol (14.91 g, 89 mmol), triphenylphosphine (23.25 g, 89 mmol) and phthalimide (13.05 g, 89 mmol) in tetrahydrofuran (350 ml) at room temperature. After 15 hours, the mixture was concentrated in vacuo. Flash chromatography of the residue, eluting with 1:1 ether/hexane, gave the title compound as a white solid (22.5 g 85%). NMR (200 MHz, CDCl3): δ 2.0 (q, 2H), 2.95 (t, 2H), 3.85 (t, 2H), 7.25 (m, 5H), 7.8 (m, 4H).
Name
Diethyl azodicarboxylate
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
14.91 g
Type
reactant
Reaction Step One
Quantity
23.25 g
Type
reactant
Reaction Step One
Quantity
13.05 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
N(C(OCC)=O)=NC(OCC)=O.[C:13]1([S:19][CH2:20][CH2:21][CH2:22]O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:43]1(=[O:53])[NH:47][C:46](=[O:48])[C:45]2=[CH:49][CH:50]=[CH:51][CH:52]=[C:44]12>O1CCCC1>[C:13]1([S:19][CH2:20][CH2:21][CH2:22][N:47]2[C:43](=[O:53])[C:44]3[C:45](=[CH:49][CH:50]=[CH:51][CH:52]=3)[C:46]2=[O:48])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Diethyl azodicarboxylate
Quantity
14 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
14.91 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCCCO
Name
Quantity
23.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
13.05 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
WASH
Type
WASH
Details
Flash chromatography of the residue, eluting with 1:1 ether/hexane

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCCN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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